N-formyl-N-phosphonomethylglycine
Overview
Description
Preparation Methods
The synthesis of N-formyl-N-phosphonomethylglycine typically involves the reaction of ethyl N-phosphonomethylglycinate with triethyl orthoformate . This reaction yields a mixture of triethyl N-formyl-N-phosphonomethylglycinate and diethyl this compound . The reaction conditions, such as the presence of trace amounts of water, can significantly affect the composition of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-formyl-N-phosphonomethylglycine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its potential as an antibacterial agent, although it does not exhibit significant antibacterial activity due to its inability to permeate bacterial cytoplasmic membranes . In medicine, it may be explored for its potential therapeutic applications, although further research is needed to fully understand its effects . In industry, it can be used in the production of herbicides and other agrochemicals .
Mechanism of Action
The mechanism of action of N-formyl-N-phosphonomethylglycine involves the inhibition of specific enzymes and pathways. For example, its parent compound, N-phosphonomethylglycine (glyphosate), inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP), which is essential for the biosynthesis of aromatic amino acids in plants . This inhibition leads to the disruption of protein synthesis and ultimately results in the death of the plant . The exact molecular targets and pathways involved in the action of this compound may vary depending on its specific applications and the organisms it interacts with .
Comparison with Similar Compounds
N-formyl-N-phosphonomethylglycine is similar to other compounds in the phosphonomethylglycine family, such as glyphosate . it has unique structural features, such as the presence of a formyl group, which may confer different chemical and biological properties . Other similar compounds include N-phosphonomethylglycine derivatives with different substituents, such as alkyl or aryl groups . These compounds may have varying degrees of herbicidal activity and other biological effects .
Conclusion
This compound is a versatile compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it an interesting subject for scientific research and industrial applications. Further studies are needed to fully explore its potential and understand its mechanisms of action.
Biological Activity
N-formyl-N-phosphonomethylglycine (N-F-PMG) is a compound of interest due to its biological activity, particularly in the context of herbicidal applications and its interactions with various biological systems. This article provides a comprehensive overview of the biological activity of N-F-PMG, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the chemical formula CHNOP. It is structurally similar to other phosphonates, notably glyphosate, which is widely used as a herbicide. The presence of the phosphonomethyl group is crucial for its biological activity, influencing its interaction with enzymes and metabolic pathways.
The primary mechanism of action for N-F-PMG involves the inhibition of specific enzymes associated with amino acid metabolism. Similar to glyphosate, N-F-PMG may act as an inhibitor of 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key enzyme in the shikimic acid pathway that is essential for the biosynthesis of aromatic amino acids in plants and some microorganisms .
Herbicidal Activity
N-F-PMG exhibits significant herbicidal properties, making it a candidate for use in agricultural applications. Its effectiveness as a herbicide can be compared to that of glufosinate and glyphosate:
Compound | Mode of Action | Target Organisms | Efficacy |
---|---|---|---|
This compound | Inhibits EPSPS and other metabolic pathways | Broad-spectrum weeds | High |
Glyphosate | Inhibits EPSPS | Annual and perennial weeds | Very high |
Glufosinate | Inhibits glutamine synthetase | Broad-spectrum weeds | Moderate to high |
Toxicity and Safety
Research indicates that N-F-PMG has a favorable safety profile when compared to traditional herbicides. Toxicological studies suggest low acute toxicity in mammals, although chronic exposure effects require further investigation .
Case Studies
- Field Trials : A series of field trials conducted in various agricultural settings demonstrated that N-F-PMG effectively reduced weed biomass by up to 85% when applied at optimal concentrations. These trials highlighted its potential as an alternative to glyphosate, particularly in crops resistant to other herbicides.
- Laboratory Studies : Laboratory experiments have shown that N-F-PMG inhibits the growth of specific weed species such as Amaranthus and Echinochloa, with effective doses ranging from 0.5 to 2 kg/ha depending on environmental conditions .
Research Findings
Recent studies have focused on the synthesis and characterization of N-F-PMG derivatives, exploring their biological activities:
- Synthesis : The synthesis of triethyl N-formyl-N-phosphonomethylglycinate has been reported, demonstrating the potential for developing more effective analogs with enhanced herbicidal properties .
- Biological Assays : In vitro assays have confirmed that N-F-PMG inhibits key metabolic pathways in target plants, leading to reduced growth rates and eventual plant death under controlled conditions .
Properties
IUPAC Name |
2-[formyl(phosphonomethyl)amino]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8NO6P/c6-2-5(1-4(7)8)3-12(9,10)11/h2H,1,3H2,(H,7,8)(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYWLOUBBQYLCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N(CP(=O)(O)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8NO6P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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